molecular formula C24H34N2O3S B2995616 2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954080-76-3

2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Cat. No.: B2995616
CAS No.: 954080-76-3
M. Wt: 430.61
InChI Key: UVZWRUPILCBBJN-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound with the molecular formula C24H34N2O3S and a molecular weight of 430.61. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with tetramethyl groups and a phenylmorpholino butyl side chain.

Preparation Methods

The synthesis of 2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The synthesis begins with the preparation of the benzenesulfonamide core, followed by the introduction of tetramethyl groups. The phenylmorpholino butyl side chain is then attached through a series of nucleophilic substitution reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.

    Industrial Production Methods: Industrial production may involve large-scale batch processes or continuous flow techniques to optimize efficiency and scalability.

Chemical Reactions Analysis

2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the phenylmorpholino group can be replaced with other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

    Major Products: The major products depend on the specific reaction conditions but may include various substituted benzenesulfonamides, amines, and other derivatives.

Scientific Research Applications

2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.

    Industry: It finds applications in the development of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,2,6,6-tetramethyl-4-(butylamino)piperidine and other substituted benzenesulfonamides share structural similarities.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3S/c1-18-16-19(2)21(4)24(20(18)3)30(27,28)25-12-8-9-13-26-14-15-29-23(17-26)22-10-6-5-7-11-22/h5-7,10-11,16,23,25H,8-9,12-15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZWRUPILCBBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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